molecular formula C26H45NO20 B164704 Alpha-Tetrasaccharide CAS No. 59957-92-5

Alpha-Tetrasaccharide

Cat. No.: B164704
CAS No.: 59957-92-5
M. Wt: 691.6 g/mol
InChI Key: DLJLMAWPOOWMRF-BFJQYDNNSA-N
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Description

Alpha-Tetrasaccharide is a carbohydrate composed of four monosaccharide units linked together It is a type of oligosaccharide that can be found in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Tetrasaccharide typically involves the stepwise addition of monosaccharide units. This can be achieved through chemical or enzymatic glycosylation reactions. The process often requires the use of protecting groups to ensure the selective formation of glycosidic bonds. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids or enzymes like glycosyltransferases .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation or enzymatic synthesis. These methods can be optimized for large-scale production by selecting suitable microbial strains or enzymes and optimizing the reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tetrasaccharide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldonic acids, while reduction can produce alditols .

Scientific Research Applications

Alpha-Tetrasaccharide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Alpha-Tetrasaccharide involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes facilitate the addition or removal of monosaccharide units, thereby modulating the structure and function of glycoconjugates. The pathways involved in these processes include glycosylation and deglycosylation, which are essential for various biological functions .

Comparison with Similar Compounds

Uniqueness: Alpha-Tetrasaccharide is unique due to its specific glycosidic linkages and its role in various biological processes.

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO20/c1-7-14(35)19(40)20(41)25(42-7)47-23-22(46-24-13(27-8(2)32)18(39)16(37)11(5-30)43-24)17(38)12(6-31)44-26(23)45-21(10(34)4-29)15(36)9(33)3-28/h3,7,9-26,29-31,33-41H,4-6H2,1-2H3,(H,27,32)/t7-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20-,21+,22-,23+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLMAWPOOWMRF-BFJQYDNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045128
Record name A-Tetrasaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Tetrasaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59957-92-5
Record name O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-O-β-D-galactopyranosyl-(1→4)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59957-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-Tetrasaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-Tetrasaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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